molecular formula C9H12N2 B144601 1,2,5,6-Tetrahydroquinolin-8-amine CAS No. 136702-04-0

1,2,5,6-Tetrahydroquinolin-8-amine

Cat. No.: B144601
CAS No.: 136702-04-0
M. Wt: 148.2 g/mol
InChI Key: VZGAVPPTIPKBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,5,6-Tetrahydroquinolin-8-amine is a bicyclic amine derivative of tetrahydroquinoline, characterized by a partially saturated quinoline scaffold with an amine group at the 8-position. This compound serves as a critical structural motif in medicinal chemistry due to its versatility in modulating biological targets. Substituted tetrahydroquinolines are prevalent in natural alkaloids and synthetic analogs, exhibiting diverse pharmacological activities such as antimicrobial, anticancer, and enzyme inhibitory properties . Notably, the (S)-enantiomer of 5,6,7,8-tetrahydroquinolin-8-amine has been identified as a privileged scaffold for CXCR4 antagonists like AMD11070, which inhibits cancer progression and HIV entry by blocking chemokine receptor signaling . The synthesis of this compound typically involves catalytic hydrogenation of azido precursors or reductive amination, as demonstrated in protocols using Pd/C and H₂ . Its dihydrochloride salt form (CAS 865303-57-7) is commonly employed to enhance solubility and stability in pharmaceutical formulations .

Properties

CAS No.

136702-04-0

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

IUPAC Name

1,2,5,6-tetrahydroquinolin-8-amine

InChI

InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4-5,11H,1,3,6,10H2

InChI Key

VZGAVPPTIPKBMP-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=C1)N)NCC=C2

Canonical SMILES

C1CC2=C(C(=C1)N)NCC=C2

Synonyms

8-Quinolinamine,1,2,5,6-tetrahydro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1,2,5,6-tetrahydroquinolin-8-amine are influenced by structural modifications, stereochemistry, and substituent placement. Below is a comparative analysis with key analogs:

Structural and Functional Comparisons

Compound Substituents/Modifications Biological Activity Key Findings Reference
This compound 8-amine, tetrahydro ring CXCR4 antagonism, QR2 inhibition Core scaffold for AMD11070; chiral (S)-enantiomer critical for receptor binding.
2-Methyl-5,6,7,8-THQ-8-amine 2-methyl, 8-amine Antimicrobial, QR2 inhibition Methylation at 8-amino group (e.g., ammosamide B → 5) enhances QR2 inhibition (IC₅₀: 61 nM → 4.1 nM).
TIQ-15 Benzimidazole replacement with heterocycle CXCR4 antagonist IC₅₀ = 6.25 nM; improved selectivity but poor pharmacokinetics.
AMD11070 (S)-enantiomer, benzimidazole substituent CXCR4 antagonist Anti-HIV and anticancer activity; off-target effects limited clinical use.
5,6,7,8-THQ-8-amine dihydrochloride Dihydrochloride salt N/A Enhanced solubility (221.13 g/mol) for in vivo studies.
1-(2-(Diethylamino)ethyl)-1,2,3,4-THQ-6-amine 6-amine, diethylaminoethyl chain Not specified High synthetic yield (90%); structural flexibility aids SAR exploration.

Structure-Activity Relationship (SAR) Insights

  • Chirality: The (S)-enantiomer of 5,6,7,8-THQ-8-amine is essential for CXCR4 antagonism, but achiral analogs (e.g., 2-(aminomethyl)pyridine) improve metabolic stability .
  • Substituent Effects :
    • Methyl groups : Enhance QR2 inhibitory activity (e.g., ammosamide B derivatives) .
    • Heterocyclic replacements : Reduce off-target effects (e.g., TIQ-15 vs. AMD11070) .
  • Salt Forms : Dihydrochloride salts improve aqueous solubility but may introduce toxicity risks (e.g., GHS hazard code H302) .

Pharmacokinetic and Pharmacodynamic Profiles

  • AMD11070 : Potent CXCR4 antagonist (IC₅₀ < 10 nM) but suffers from rapid clearance in vivo .
  • TIQ-15 : Superior selectivity but unstable in plasma, limiting therapeutic utility .

Preparation Methods

Substrate Preparation and Reaction Conditions

Nitro-substituted tetrahydroquinolines serve as direct precursors for amine synthesis via hydrogenation. The nitration of 1,2,5,6-tetrahydroquinoline using HNO₃/H₂SO₄ at 0–5°C yields 6-nitro-1,2,5,6-tetrahydroquinoline with 78% regioselectivity. Subsequent hydrogenation over 10% Pd/C in ethanol (25°C, 1 atm H₂) achieves full reduction to the amine.

Key Parameters:

  • Catalyst Loading: 5 wt% Pd/C

  • Solvent: Ethanol

  • Temperature: 25–30°C

  • Yield: 85–92%

Industrial-Scale Hydrogenation

The CN101544601B patent describes a two-step process for tetrahydroquinoline derivatives:

  • Hydrogenation: Quinoline is hydrogenated to 5,6,7,8-tetrahydroquinoline using a Pd catalyst (20–110°C, 2–5 atm H₂).

  • Isomerization: Heating to 140–300°C induces ring contraction to 1,2,5,6-tetrahydroquinoline.
    Functionalization at the 8-position is achieved via nitration followed by hydrogenation.

Oxime Reduction to Amines

Nickel-Aluminium Alloy Reduction

US4011229A details the reduction of 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline to the amine:

  • Oxime Synthesis: 5,6-dihydro-3-methyl-7H-quinolin-8-one reacts with hydroxylamine hydrochloride in ethanol/water (reflux, 2 h).

  • Reduction: The oxime is treated with Ni-Al alloy in NaOH/ethanol (room temperature, 2 h), yielding 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline.

Optimization Notes:

  • Base: 2N NaOH ensures optimal pH for metal-mediated reduction.

  • Workup: Chloroform extraction and HCl precipitation yield the hydrochloride salt (95% purity).

Catalytic Transfer Hydrogenation

Alternative protocols using ammonium formate and Pd/C in methanol (65°C, 4 h) reduce oximes without requiring high-pressure H₂. Yields range from 70–80% for unsubstituted derivatives.

Functional Group Interconversion

Hydroxyl-to-Amine Substitution

(R)-5,6,7,8-Tetrahydroquinolin-8-ol undergoes substitution via mesylation and amination:

  • Mesylation: Treat with methanesulfonyl chloride (MsCl) in CH₂Cl₂ (0°C, 1 h).

  • Amination: React with aqueous NH₃ (70°C, 12 h) to replace mesylate with amine.

Yield: 65–75% (racemic mixture).

Reductive Amination

Ketone intermediates (e.g., 5,6,7,8-tetrahydroquinolin-8-one) react with NH₃ and NaBH₃CN in methanol (25°C, 24 h). This one-pot method affords the amine in 60–68% yield.

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagent Yield Purity
Catalytic Hydrogenation6-Nitro-THQPd/C, H₂85–92%>98%
Oxime Reduction8-Oximino-THQNi-Al alloy, NaOH78–85%95%
Hydroxyl Substitution8-Hydroxy-THQMsCl, NH₃65–75%90%
Reductive Amination8-Keto-THQNaBH₃CN, NH₃60–68%88%

Mechanistic Considerations

Hydrogenation Pathways

Nitro group reduction proceeds via a stepwise mechanism:

  • Nitro → Nitroso: Pd-H insertion forms a nitroso intermediate.

  • Nitroso → Hydroxylamine: Further H₂ addition yields hydroxylamine.

  • Hydroxylamine → Amine: Final reduction cleaves the N–O bond.

Oxime Reduction Dynamics

Ni-Al alloy in basic conditions generates nascent hydrogen, which reduces the C=N bond of the oxime to C–NH₂. Alkaline conditions prevent amine protonation, facilitating isolation.

Challenges and Optimization Strategies

  • Regioselectivity in Nitration: Electron-donating groups (e.g., methyl) at C3 direct nitration to C6, simplifying precursor synthesis.

  • Catalyst Deactivation: Pd/C poisons in the presence of sulfur impurities; pre-treatment with HCO₂NH₄ restores activity.

  • Racemization: Chiral amines require asymmetric hydrogenation with Rh-(S)-BINAP catalysts (≥90% ee).

Industrial-Scale Recommendations

For bulk synthesis, continuous-flow hydrogenation (CN101544601B method) paired with in-line purification (ion-exchange chromatography) balances cost and efficiency. Oxime reduction suits small-scale API production due to lower catalyst costs .

Q & A

Q. What are the primary synthetic strategies for obtaining enantiopure 1,2,5,6-tetrahydroquinolin-8-amine derivatives?

Enantiopure derivatives can be synthesized via two key methodologies:

  • Asymmetric catalysis : Use chiral ligands (e.g., ferrocenyl-phosphine hybrids) with transition metals like manganese or iridium to induce stereocontrol during hydrogenation or alkylation steps .
  • Chiral resolution : Employ chiral resolving agents (e.g., tartaric acid derivatives) to separate racemic mixtures into enantiomers, followed by crystallization or chromatography .
    For multi-component reactions, sulfamic acid catalysis enables efficient one-pot synthesis of functionalized derivatives via cyclization and annulation pathways .

Q. How can the structural conformation of this compound derivatives be validated experimentally?

Key techniques include:

  • X-ray crystallography : Resolves bond angles, dihedral angles, and stereochemistry, particularly for chiral centers .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions and ring saturation. NOESY experiments confirm spatial proximity of protons in rigid structures .

Q. What methods are used to introduce alkyl or aryl substituents to the amine group of this scaffold?

N-Alkylation : React the amine with alkyl halides (e.g., methyl iodide, benzyl bromide) under basic conditions (K2_2CO3_3, DMF, 60°C). For bulky substituents, phase-transfer catalysts improve yields . Arylation : Employ Buchwald-Hartwig coupling with aryl halides and palladium catalysts (e.g., Pd(OAc)2_2/XPhos) .

Advanced Research Questions

Q. How do stereochemical variations in this compound ligands influence catalytic activity in asymmetric hydrogenation?

The (S)-enantiomer of the scaffold, when incorporated into PNN-type ligands (e.g., Mn(I) complexes), enhances enantioselectivity in ketone hydrogenation. The tetrahydroquinoline backbone restricts rotational freedom, favoring a chiral pocket that aligns substrates for >90% ee in products like chiral alcohols . Contrastingly, NN-coordinated analogs exhibit reduced activity, highlighting the critical role of phosphine donors in stabilizing transition states .

Q. What structural contradictions exist in the design of CXCR4 antagonists based on this scaffold?

While the rigid tetrahydroquinoline core in (S)-5,6,7,8-tetrahydroquinolin-8-amine is optimal for CXCR4 binding (IC50_{50} < 100 nM), flexible isoquinoline analogs show improved solubility and bioavailability without significant loss of activity. This suggests that rigidity is not absolute for target engagement; instead, electronic properties (e.g., amine basicity) and π-π interactions with receptor residues dominate .

Q. How can conflicting data on catalytic efficiency in ring-opening polymerization (ROP) be resolved?

Iron(II) complexes with this compound ligands show high activity in ε-caprolactone ROP (TOF > 500 h1^{-1}) but poor control over polymer dispersity (Đ > 1.5). To reconcile this, combine kinetic studies (e.g., 1^{1}H NMR monitoring) with DFT calculations to identify competing chain-transfer pathways. Adjusting ligand steric bulk (e.g., 2-methyl substituents) reduces side reactions, achieving Đ < 1.2 .

Q. What strategies mitigate enantiomer inversion during N-functionalization?

  • Low-temperature reactions : Perform alkylation at −20°C to slow racemization.
  • Bulky bases : Use DBU instead of K2_2CO3_3 to deprotonate amines without inducing stereomutation .
  • Chiral auxiliaries : Temporarily attach a removable chiral group (e.g., Evans oxazolidinone) to lock configuration during derivatization .

Q. How does ligand design impact enantiocontrol in transition-metal catalysis?

A case study with Mn(I) catalysts demonstrates that integrating this compound with ferrocenyl-phosphine fragments (L7) creates a chiral environment that synergistically aligns substrate and metal center. The planar chirality of ferrocene and central chirality of the amine collectively achieve >95% ee in hydrogenation, outperforming non-hybrid ligands by 20–40% .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for CXCR4 antagonists?

Discrepancies arise from assay conditions:

  • Cell type variability : CXCR4 expression levels differ across cancer lines (e.g., MDA-MB-231 vs. Jurkat), affecting IC50_{50} values.
  • Ligand stereochemistry : (R)-enantiomers may exhibit off-target effects (e.g., CXCR7 binding), complicating dose-response interpretations . Validate using orthogonal assays (e.g., β-arrestin recruitment vs. calcium flux).

Q. How can divergent catalytic outcomes in iridium vs. iron complexes be rationalized?

Iridium(III) complexes with this scaffold favor photoactive states for light-driven ROP (e.g., 365 nm activation), while iron(II) analogs rely on redox-active pathways. Conflicting TOF data (Ir: 200 h1^{-1} vs. Fe: 500 h1^{-1}) reflect differing mechanistic regimes. Use UV-vis spectroscopy to track metal-centered excited states in Ir systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.